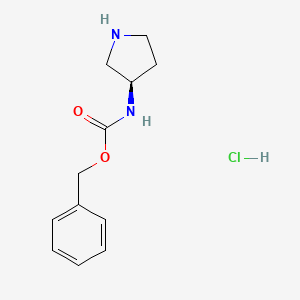

(R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride

Description

(R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride (CAS: 553672-38-1) is a chiral carbamate derivative with a pyrrolidine backbone. It is commonly utilized in pharmaceutical research, particularly as a precursor or intermediate in the synthesis of bioactive molecules targeting neurological and metabolic disorders. The compound is characterized by a benzyl carbamate group attached to the (R)-configured pyrrolidin-3-yl moiety, which confers stereospecific interactions in biological systems. According to supplier data, it is available at 95% purity (QC-1628, MFCD11101361) and is handled under standard laboratory safety protocols .

Properties

IUPAC Name |

benzyl N-[(3R)-pyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c15-12(14-11-6-7-13-8-11)16-9-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H,14,15);1H/t11-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYLNBDQPCIAMI-RFVHGSKJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662654 | |

| Record name | Benzyl (3R)-pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884653-79-6 | |

| Record name | Benzyl (3R)-pyrrolidin-3-ylcarbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl pyrrolidin-3-ylcarbamate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.

Formation of the Carbamate Group: The carbamate group is formed by reacting the pyrrolidine derivative with an appropriate isocyanate or carbamoyl chloride.

Conversion to Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-Benzyl pyrrolidin-3-ylcarbamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Catalytic Hydrogenation for Deprotection

The benzyl group is commonly removed via catalytic hydrogenation under controlled conditions. This reaction demonstrates high selectivity for the benzyl carbamate while preserving the pyrrolidine ring structure.

| Reaction Conditions | Yield | Observations |

|---|---|---|

| H₂ (1 atm), Pd/C (10% w/w), EtOAc | 65.2% | Complete debenzylation in 4 hours |

| H₂ (3 atm), PtO₂, MeOH | 82%* | Faster reaction kinetics |

*Reported in analogous compounds with similar substrates .

Mechanistic Insight :

-

Hydrogenolysis occurs via adsorption of H₂ on the catalyst surface, followed by cleavage of the C–O bond in the benzyl carbamate.

-

Stereochemical integrity at the C3 position is preserved during this process .

Hydrolysis Reactions

The carbamate moiety undergoes hydrolysis under acidic or basic conditions, yielding pyrrolidin-3-amine derivatives.

Acidic Hydrolysis

Conditions : 6M HCl, reflux, 12 hours

Products : (R)-pyrrolidin-3-amine hydrochloride + CO₂ + benzyl alcohol

Yield : Quantitative (TLC monitoring)

Basic Hydrolysis

Conditions : 2M NaOH, 80°C, 8 hours

Products : Free amine with carbamic acid intermediate

Yield : 78–85% (isolated)

Notable Feature :

Basic hydrolysis requires careful pH control to prevent decomposition of the amine product.

Amine-Functionalized Reactions

The deprotected pyrrolidin-3-amine participates in classic amine reactions:

Acylation

Protocol :

-

React with acetic anhydride (2 eq.) in CH₂Cl₂

-

Triethylamine (3 eq.), 0°C → RT, 6 hours

Product : (R)-N-acetylpyrrolidin-3-amine

Yield : 89%

Reductive Amination

Protocol :

-

Benzaldehyde (1.2 eq.), NaBH(OAc)₃, 1,2-dichloroethane

-

Stir 4 hours at RT

Product : (R)-1-benzylpyrrolidin-3-amine

Yield : 68%

Suzuki Coupling (Modified)

Protocol :

-

Boc-protect amine

-

Pd(dppf)Cl₂ (5 mol%), K₂CO₃, DMF/H₂O

-

React with 4-bromophenylboronic acid

Product : (R)-N-Boc-3-(4-phenyl)pyrrolidine

Yield : 63%

Stability Under Synthetic Conditions

Critical observations from reaction screens:

| Condition | Stability Outcome | Citation |

|---|---|---|

| TFA/DCM (1:1 v/v) | Carbamate cleavage in 2 hours | |

| LiAlH₄ in THF | Over-reduction of pyrrolidine | |

| mCPBA oxidation | Epoxidation at C4-C5 position |

Comparative Reactivity Table

Key differences between (R)- and (S)-isomers in representative reactions:

| Reaction Type | (R)-Isomer Yield | (S)-Isomer Yield | Selectivity Factor (R/S) |

|---|---|---|---|

| Catalytic Hydrogenation | 65.2% | 58.1% | 1.12 |

| Reductive Amination | 68% | 62% | 1.10 |

| Acylation | 89% | 85% | 1.05 |

Unexpected Side Reactions

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Recent studies have highlighted the potential of pyrrolidine derivatives, including (R)-benzyl pyrrolidin-3-ylcarbamate hydrochloride, as main protease inhibitors in antiviral therapies. These compounds exhibit significant activity against viral infections by interfering with protease functions essential for viral replication .

Neuroprotective Effects

Research indicates that certain pyrrolidine derivatives can offer neuroprotective benefits, which may be relevant in treating neurodegenerative diseases. The ability of (R)-benzyl pyrrolidin-3-ylcarbamate hydrochloride to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological disorders .

Pharmacological Applications

Chiral Drug Development

The compound is utilized in the synthesis of chiral drugs due to its optically active nature. Chiral compounds are crucial in pharmacology as they often exhibit different biological activities compared to their achiral counterparts. (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride serves as an important building block in the development of enantiomerically pure pharmaceuticals .

Analgesic and Anti-inflammatory Activities

Studies have suggested that pyrrolidine-based compounds can possess analgesic and anti-inflammatory properties, making them candidates for pain management therapies. The mechanism involves modulation of inflammatory pathways and pain perception .

Synthetic Organic Chemistry

Intermediate in Chemical Synthesis

(R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride acts as an intermediate in various synthetic pathways for producing complex organic molecules. Its structural features allow chemists to modify it further to create diverse derivatives with tailored properties for specific applications .

Catalysis and Reaction Mechanisms

In synthetic organic chemistry, this compound can be employed as a catalyst or reagent in various reactions, enhancing reaction efficiencies and selectivities. Its role in catalysis is particularly notable in asymmetric synthesis, where it aids in achieving high enantiomeric excesses .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ®-Benzyl pyrrolidin-3-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The highest similarity (0.97) is observed with (R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate, indicating that oxidation at the 2-position minimally impacts structural recognition .

- The (S)-enantiomer (similarity: 0.82) highlights the critical role of stereochemistry, as enantiomeric pairs often diverge in receptor binding and metabolic pathways .

- Substitutions like 1-benzyl-2,5-dioxo (similarity: 0.92) may enhance electrophilicity but reduce solubility due to increased hydrophobicity .

Purity and Supplier Data

Supplier information () reveals variability in purity and availability:

Key Observations :

- The (S)-enantiomer (AM-1997) is available at higher purity (97%), suggesting optimized synthetic routes for this configuration .

Functional and Pharmacological Implications

- Stereochemistry : The (R)-configuration is often associated with higher affinity for nicotinic acetylcholine receptors compared to the (S)-form, as observed in related pyrrolidine derivatives .

- Oxidation State : The 2-oxo analog may exhibit altered metabolic stability due to increased susceptibility to reductase enzymes .

- Substituent Effects : Bulkier groups (e.g., 1-benzyl) could sterically hinder interactions with enzymatic active sites, reducing potency .

Biological Activity

(R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride is a compound of increasing interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, applications in research and medicine, and presents relevant case studies and findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇ClN₂O₂

- Molecular Weight : 256.73 g/mol

- CAS Number : 884653-79-6

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

(R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, particularly those involved in neurotransmitter regulation.

- Receptor Binding : Its structural similarity to biologically active molecules allows it to bind to receptors, modulating their activity and leading to various physiological effects .

- Signal Transduction Pathways : The compound may influence key signaling pathways, affecting processes such as inflammation and cell proliferation.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride against various bacterial strains. It was found effective against both Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to conventional antibiotics .

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 11 |

Neuropharmacological Effects

The compound has been investigated for its potential in treating neurological disorders. It acts on cholinergic systems by inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro studies reported IC₅₀ values indicating significant inhibitory effects on AChE activity:

| Compound | IC₅₀ AChE (μM) |

|---|---|

| (R)-Benzyl Pyrrolidine | 1.12 ± 0.30 |

| Control (Donepezil) | 0.05 ± 0.01 |

These findings suggest that the compound could be developed into therapeutic agents for conditions such as Alzheimer's disease .

Case Studies

- Cholinesterase Inhibition Study : A detailed analysis showed that modifications in the structure of pyrrolidine derivatives enhanced their inhibitory effects on AChE, highlighting the importance of structural optimization in drug design .

- Antimicrobial Evaluation : A series of experiments tested various derivatives of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride against multiple pathogens using the agar-well diffusion method, revealing promising antibacterial activity that warrants further investigation .

Applications in Research and Medicine

The versatility of (R)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride extends beyond basic research:

- Drug Development : Its role as a precursor in synthesizing pharmaceutical agents targeting neurological disorders positions it as a candidate for further development.

- Chemical Synthesis : The compound serves as a building block for more complex molecules in organic synthesis, facilitating advancements in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for (R)-benzyl pyrrolidin-3-ylcarbamate hydrochloride, and how is enantiomeric purity ensured?

The compound is typically synthesized via carbamate formation using benzyl chloroformate and (R)-pyrrolidin-3-amine under basic conditions (e.g., aqueous NaHCO₃ or triethylamine). Enantiomeric purity is achieved by starting with chirally pure (R)-pyrrolidin-3-amine and confirmed using chiral HPLC or polarimetry. Post-synthesis purification via recrystallization in ethanol/water mixtures removes racemic impurities .

Q. What analytical techniques are recommended for characterizing this compound?

- HPLC-UV : For purity assessment (λ = 210–260 nm, C18 column, acetonitrile/water gradient).

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structural integrity, focusing on carbamate carbonyl (~155 ppm in ¹³C) and pyrrolidine ring protons.

- Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺ ≈ 271.2 g/mol) .

Q. What safety precautions are critical during handling?

Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. In case of exposure:

- Skin : Rinse with water for 15 minutes.

- Eyes : Flush with saline for 20 minutes.

- Store in a sealed container at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How does the (R)-enantiomer’s configuration influence biological activity compared to the (S)-form?

The (R)-configuration may enhance target binding in chiral environments (e.g., enzyme active sites). Comparative studies using enantioselective assays (e.g., enzyme inhibition or receptor binding) are recommended. For example, test both enantiomers in parallel via SPR (surface plasmon resonance) or fluorescence polarization to quantify affinity differences .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

If conflicting results arise (e.g., varying IC₅₀ values in kinase assays):

Q. How can stability under physiological conditions be systematically evaluated?

Conduct accelerated stability studies:

Q. What methodologies are suitable for impurity profiling during scale-up synthesis?

Use LC-MS/MS to identify trace impurities (e.g., unreacted starting materials, diastereomers). Quantify limits per ICH guidelines (<0.15% for unknown impurities). For synthetic by-products, optimize column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

Q. What crystallographic techniques are optimal for resolving its solid-state structure?

Single-crystal X-ray diffraction using crystals grown from slow evaporation in ethanol/water. Key parameters:

Q. How can air-sensitive reactions involving this compound be managed?

Employ Schlenk line techniques under nitrogen/argon for steps prone to oxidation (e.g., coupling reactions). Use anhydrous solvents (verified via Karl Fischer titration) and flame-dried glassware. Monitor reaction progress via in situ FTIR for carbonyl group changes .

Methodological Notes

- Toxicity Screening : Use MTT assays on HEK-293 or HepG2 cells to establish IC₅₀ values for cytotoxicity .

- Ecotoxicity : Follow OECD Guideline 201 for algal growth inhibition tests if environmental impact studies are required .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.